1-ethoxy-3-(oxolan-3-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-(oxolan-3-yl)propan-2-one is an organic compound with a complex structure that includes an ethoxy group, an oxolane ring, and a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethoxy-3-(oxolan-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropanal with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the aldehyde, followed by cyclization to form the oxolane ring.
Reaction Conditions:
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to moderate heating
Solvent: Typically an inert solvent like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening can help identify the best catalysts and conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-ethoxy-3-(oxolan-3-yl)propan-2-one exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural components.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-3-(oxolan-3-yl)propan-2-one can be compared with similar compounds such as:
1-Ethoxy-2-propanol: Similar in having an ethoxy group but lacks the oxolane ring.
3-(Oxolan-2-yl)propan-1-ol: Contains the oxolane ring but differs in the position and type of functional groups.
2-Ethoxy-3-(oxolan-3-yl)propan-1-one: Similar structure but with different positioning of the ethoxy group.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1565113-96-3 |
---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-ethoxy-3-(oxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C9H16O3/c1-2-11-7-9(10)5-8-3-4-12-6-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
BTGYIYOYGFVCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)CC1CCOC1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.